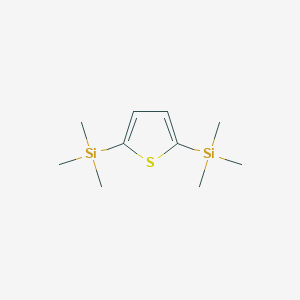

2,5-Bis(trimethylsilyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(5-trimethylsilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUOKUOVIWJMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170766 | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17906-71-7 | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Regioselective Synthesis of 2,5-Bis(trimethylsilyl)thiophene

The introduction of trimethylsilyl (B98337) groups at the 2 and 5 positions of the thiophene (B33073) ring is a critical step that has been accomplished through various methods, most notably via lithiation-silylation routes.

A prevalent and effective method for the synthesis of this compound involves the direct lithiation of thiophene followed by silylation. This process typically utilizes a strong base, such as n-butyllithium (n-BuLi), to deprotonate the acidic α-protons of the thiophene ring, creating a dilithiated intermediate. Subsequent quenching with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl), yields the desired 2,5-disubstituted product. google.com The reaction is highly regioselective due to the higher acidity of the protons at the 2 and 5 positions compared to those at the 3 and 4 positions.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, temperature, and the stoichiometry of the reagents. For instance, the lithiation step is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium species and prevent side reactions. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

A typical experimental procedure involves the slow addition of n-BuLi to a solution of thiophene in THF at -78 °C. After a period of stirring to ensure complete lithiation, trimethylsilyl chloride is added to the reaction mixture. The reaction is then allowed to warm to room temperature before being quenched and worked up to isolate the this compound.

Table 1: Optimized Reaction Conditions for Lithiation-Silylation of Thiophene

| Parameter | Condition | Purpose |

| Reagents | Thiophene, n-Butyllithium, Trimethylsilyl chloride | Starting material, lithiating agent, and silylating agent, respectively. |

| Solvent | Tetrahydrofuran (THF) | Provides an inert reaction medium and solvates the organolithium intermediate. |

| Temperature | -78 °C for lithiation, then warming to room temperature | Controls reactivity and minimizes side reactions. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents reaction of the highly reactive organolithium species with atmospheric moisture and oxygen. |

While lithiation-silylation is a dominant strategy, other methods for the synthesis of silylated thiophenes have been explored. These alternative approaches can offer advantages in terms of functional group tolerance or milder reaction conditions. For example, transition metal-catalyzed C-H silylation has emerged as a powerful tool. researchgate.net Catalysts based on iridium or rhodium can directly functionalize the C-H bonds of thiophenes with hydrosilanes. nih.gov This method can provide access to silylated thiophenes without the need for pre-functionalization, although regioselectivity can sometimes be a challenge depending on the substitution pattern of the thiophene starting material.

Another approach involves the use of silyl-protected precursors in coupling reactions. For instance, silylated thiophene boronic esters can undergo Suzuki-Miyaura coupling reactions to construct more complex silylated thiophene-containing structures. semanticscholar.org Additionally, the retro-Brook rearrangement has been utilized in specific cases to achieve C-silylation of functionalized thiophene derivatives. rsc.org

Functionalization Strategies and Derivatization

The trimethylsilyl groups in this compound serve as versatile handles for further chemical transformations, enabling the synthesis of a wide array of functionalized thiophene derivatives.

One of the most significant functionalization pathways for this compound is its oxidation to the corresponding thiophene-S,S-dioxide. These oxidized species exhibit interesting electronic properties and have found applications in materials science.

The oxidation of this compound to its S,S-dioxide is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. researchgate.net The presence of the bulky trimethylsilyl groups can influence the reactivity and stability of the resulting thiophene dioxide.

The synthesis of this compound-S,S-dioxide is a key step in accessing a family of materials with interesting photoluminescence properties. researchgate.net The crystal structure of this compound has been determined, providing insights into the structural properties that influence its high efficiency of blue fluorescence emission in the solid state. researchgate.net

Table 2: Synthesis of this compound-S,S-dioxide

| Starting Material | Oxidizing Agent | Solvent | Product |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH2Cl2) | This compound-S,S-dioxide |

The silyl (B83357) groups in this compound-S,S-dioxide can be readily transformed into other functional groups, further expanding its synthetic utility. A notable transformation is the conversion to stannylated thiophene dioxides. This is accomplished by treating the silyl precursor with bis(tributyltin) oxide in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netthieme-connect.comacs.orgresearchgate.net

This transmetalation reaction provides a facile route to 2,5-bis(tributylstannyl)thiophene (B173521) 1,1-dioxide. researchgate.netacs.orgbohrium.com This stannylated derivative is a valuable intermediate for Stille cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 2 and 5 positions of the thiophene dioxide core. thieme-connect.com This strategy has been successfully employed to synthesize a range of 2,5-diarylated thiophene 1,1-dioxides with tunable electronic and photophysical properties. thieme-connect.com

Substitution Reactions and Ligand Exchange Processes

The trimethylsilyl groups at the 2- and 5-positions of the thiophene ring are susceptible to replacement by various electrophiles, making the compound a valuable precursor for 2,5-disubstituted thiophenes. ontosight.ai This ipso-substitution, where the silyl group is displaced, is a key feature of its reactivity profile.

A notable example is the double phenylation of this compound. In a reaction with diphenyliodonium (B167342) triflate, catalyzed by copper(II) acetate, both trimethylsilyl groups are cleaved and replaced by phenyl groups. clockss.org This transformation yields 2,5-diphenylthiophene (B121853) in a significant yield, demonstrating a direct pathway to arylated thiophenes. clockss.org The proposed mechanism suggests that an acid generated in situ initially cleaves the silyl groups, followed by the double phenylation of the thiophene core. clockss.org

Below is a summary of this representative substitution reaction.

Table 1: Electrophilic Substitution of this compound

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Diphenyliodonium triflate, Cu(OAc)₂ | 2,5-Diphenylthiophene | 58% |

While direct ligand exchange processes on the parent compound are not extensively documented, derivatives of this compound are employed in organometallic chemistry. For instance, the related molecule 2,5-bis(trimethylsilylethynyl)thiophene reacts with cobalt carbonyl complexes. researchgate.net In these reactions, the alkyne units coordinate to the cobalt centers, effectively acting as ligands and leading to the formation of complex organometallic structures. researchgate.net

Role of Silyl Groups in Directing Further Chemical Reactivity

The primary role of the trimethylsilyl groups in this compound is to serve as robust, yet removable, protecting groups for the highly reactive α-positions of the thiophene ring. researchgate.net This protection strategy is fundamental to achieving regioselective functionalization in multi-step syntheses. By temporarily blocking the α-positions, reactions can be directed to the less reactive β-positions.

More commonly, the silyl groups act as placeholders that can be selectively removed under specific conditions to unmask the reactive sites for subsequent, controlled reactions. ontosight.ai This process, known as desilylation, is a cornerstone of the compound's synthetic utility. The C-Si bond can be cleaved by various reagents, most notably fluoride ion sources or acids. researchgate.netacs.org For example, treatment with tetrabutylammonium fluoride is an effective method for desilylation. researchgate.net This allows for the generation of a 2,5-unsubstituted or monosubstituted thiophene intermediate at a desired stage in a synthetic sequence.

The ability to control the removal of the silyl groups is crucial. In some cases, stepwise desilylation can be achieved, enabling the sequential introduction of different functional groups at the 2- and 5-positions. This directing capability is vital for creating precisely substituted oligothiophenes and polymers for applications in materials science. ontosight.ai

The reaction conditions for desilylation can be tuned to achieve specific outcomes, as illustrated in the table below.

Table 2: Representative Desilylation Conditions

| Substrate Type | Reagent | Outcome |

|---|---|---|

| Metallated alkynyl derivative of 2,5-bis(trimethylsilylethynyl)thiophene | Tetrabutylammonium fluoride (TBAF), KOH | Selective desilylation of one or both ethynyl (B1212043) groups. researchgate.net |

| 1,4-Dihalo-1,4-bis(trimethylsilyl)-1,3-dienes (analogous system) | MeONa/MeOH | Desilylation of both trimethylsilyl groups. acs.org |

| This compound (in phenylation reaction) | TfOH (generated in situ) | Cleavage of silyl groups prior to phenylation. clockss.org |

Beyond their role as protecting groups, the bulky trimethylsilyl groups also exert a significant steric and electronic influence on the thiophene ring, which can modify the reactivity and selectivity of reactions at other positions on the molecule. ontosight.aibeilstein-journals.orgnih.gov

Role in Conjugated Polymer and Oligomer Synthesis

Monomeric Precursor in Polymerization Reactions

2,5-Bis(trimethylsilyl)thiophene serves as an essential monomeric precursor in various polymerization reactions designed to produce polythiophenes and related conjugated polymers. ontosight.airesearchgate.net The trimethylsilyl (B98337) groups act as activating and leaving groups, facilitating controlled coupling reactions. ontosight.aimdpi.org This controlled reactivity is crucial for synthesizing polymers with well-defined structures, which is a key factor in achieving desirable electronic and optical properties. nih.gov

The use of two trimethylsilyl substituents, one at each of the reactive α-positions (2 and 5) of the thiophene (B33073) ring, is critical for obtaining polymers with high molecular weight and low polydispersity. researchgate.net This is in contrast to monosilylated thiophenes, which can lead to more complex polymerization outcomes and broader molecular weight distributions due to competing reaction pathways. mdpi.org The silyl (B83357) groups help to stabilize intermediate cationic species that form during oxidative polymerization, further enhancing the reaction's efficiency and selectivity. researchgate.netresearchgate.net This monomer has been successfully used in both chemical and electrochemical polymerization methods to create highly conjugated polythiophene. researchgate.netmdpi.org

Electropolymerization Mechanisms and Regioselectivity

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. When this compound is used as the monomer, the process exhibits distinct mechanisms and high regioselectivity, leading to polymers with superior structural order. researchgate.net

During the electropolymerization of this compound, the initial step involves the one-electron oxidation of the monomer at the anode to form a radical cation. tue.nl Quantum chemical calculations show that for the thiophene radical cation, the spin densities are highest at the 2 and 5 positions, making these sites the most reactive for coupling. tue.nl

The key to the regioselectivity of the polymerization is the behavior of the α-silyl groups. The coupling of two silylated thiophene radical cations leads to the formation of a dimeric dication. mdpi.org This is followed by the elimination of the trimethylsilyl groups. mdpi.orgresearchgate.net This process of electrodesilylation is highly efficient when the silyl groups are in the α-positions of the thiophene ring. researchgate.net The elimination of the TMS groups facilitates the exclusive formation of 2,5-linkages (α,α'-coupling) between the thiophene units, a critical factor for achieving a highly regular polymer backbone. researchgate.net For instance, in the electropolymerization of bis-silylated monomers, Me₃SiF has been isolated from the electrolytic mixture, confirming the elimination of the silyl group. mdpi.org

The exclusive α,α'-coupling enforced by the elimination of the silyl groups results in polythiophene films that are highly structured and possess a high degree of regioregularity. nih.govresearchgate.net This structural regularity is directly linked to an increased effective conjugation length along the polymer backbone. researchgate.netmdpi.com A longer conjugation length, meaning a more extensive delocalization of π-electrons, leads to beneficial optical and electronic properties. acs.org

Polymers synthesized from α-silylated monomers like this compound exhibit higher mean conjugation lengths and fewer structural defects compared to polymers made from their non-silylated counterparts. researchgate.net This enhanced structural order minimizes twisting of the thiophene rings, allowing for a more planar backbone. nih.gov The resulting planarity and well-organized, self-assembled structures lead to efficient charge carrier pathways, which is crucial for applications requiring high charge mobility, such as in transistors. nih.govacs.org In contrast, polymers derived from monomers with silyl groups at the β-position show evidence of 2,4-linkages, leading to a lower mean conjugation length and a more disordered structure. researchgate.net

| Monomer Type | Primary Linkage Type | Resulting Polymer Structure | Mean Conjugation Length |

|---|---|---|---|

| α-Silylated Thiophene (e.g., this compound) | Exclusive 2,5 (α,α') | Highly structured, high regioregularity | Higher |

| β-Silylated Thiophene | Mix of 2,5 and 2,4 | Lower structural order, defects | Lower |

| Non-silylated Thiophene | Random (2,5; 2,4; etc.) | Irregular, lower regioregularity | Lower |

Chemical Oxidative Polymerization Using Silylated Monomers

Similar to electropolymerization, this compound is also a valuable monomer for chemical oxidative polymerization, a common method for producing polythiophenes in larger quantities. researchgate.netnih.gov In this process, a chemical oxidant, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization. mdpi.comnih.gov

The presence of the trimethylsilyl groups on the thiophene monomer enhances the polymerization process. researchgate.net The silyl groups activate the monomer for oxidative coupling and contribute to the formation of highly conjugated polythiophene. researchgate.netresearchgate.net Studies have shown that the use of bis-silylated monomers in chemical polymerization leads to polymers with higher average molecular weights and lower polydispersity compared to those synthesized from non-silylated monomers. mdpi.org This control over the polymer's molecular characteristics is crucial for achieving consistent material properties and processability. The mechanism is believed to involve the stabilization of intermediate cationic species by the silicon atom, guiding the reaction toward the desired polymer structure. researchgate.netresearchgate.net

Incorporation into Diverse Conjugated Polymer Backbones

The utility of this compound extends beyond the synthesis of simple polythiophenes. It serves as a versatile building block for creating a wide array of more complex conjugated polymer backbones, including copolymers with tailored electronic and optical properties. ontosight.aichemimpex.com

Investigations of Electronic and Optoelectronic Properties in Derived Materials

Electronic Structure and Band Gap Engineering in Polythiophenes

The electronic architecture of polythiophenes is fundamental to their function in electronic devices. The arrangement and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictate the material's band gap, which is a critical parameter for its optoelectronic applications. mdpi.com The ability to engineer this band gap allows for the precise tuning of the polymer's properties to suit specific device requirements. mdpi.com

Synthetic chemistry strategies are central to controlling the HOMO-LUMO energy levels in polythiophene-based materials. mdpi.com The properties of these conjugated polymers can be tailored by using different substituents, alternating backbone units, and incorporating various heteroatoms. nih.gov For instance, the introduction of electron-donating groups like methoxy (B1213986) (M1) can raise the HOMO energy level, leading to a cathodic shift in oxidation potentials. pkusz.edu.cn Conversely, sterically bulky aryl groups may have a more pronounced effect on the absorption spectra and the HOMO-LUMO gap rather than on the oxidation potentials. pkusz.edu.cn

One effective method for band gap engineering is the creation of donor-acceptor (D-A) type conjugated polymers. mdpi.com This involves constructing a backbone that consists of electron-donating thiophene (B33073) units alternated with electron-withdrawing units. nih.gov This intramolecular charge transfer between the donor and acceptor moieties can significantly lower the band gap. Furthermore, extending the π-conjugation length of the polymer backbone is another effective strategy to enhance photovoltaic performance. rsc.org The introduction of fluorine atoms into the thieno[3,4-b]thiophene (B1596311) unit has been shown to lower the HOMO energy level. mdpi.com

The table below summarizes the impact of different structural modifications on the electronic properties of thiophene-based polymers.

| Polymer/Monomer | Modification | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Key Finding |

| M1 | 3,6-dimethoxy substituents | Lowered oxidation potential | - | - | Increased HOMO energy level. pkusz.edu.cn |

| P1 | 2,2-bithiophene (BT) unit | Deeper than P2 | - | - | More planar backbone, higher mobility compared to TT unit. rsc.org |

| P2 | Thieno[3,2-b]thiophene (B52689) (TT) unit | Higher than P1 | - | - | Less planar backbone compared to BT unit. rsc.org |

| 10 | Alkyl-substituted TTC | -5.06 | -1.80 | 3.26 | Reference compound. core.ac.uk |

| 6c | Alkoxy-substituted TTC | -4.98 | -1.74 | 3.24 | Alkoxy chain raises HOMO and LUMO levels. core.ac.uk |

| 11 | Oxidized TTC (thiophene-S,S-dioxide) | -5.58 | -2.34 | 3.24 | Oxidation markedly decreases HOMO/LUMO levels. core.ac.uk |

Data sourced from multiple studies to illustrate engineering principles.

Charge Transport Mechanisms in Organic Semiconductors

Charge transport in organic semiconductors is a complex process governed by the hopping of charge carriers (holes or electrons) between localized states on adjacent molecules or polymer chain segments. ep2-bayreuth.de For efficient charge transport to occur, the material must possess a high degree of structural order and strong intermolecular electronic coupling. ep2-bayreuth.de Polythiophenes, known for their semiconducting nature, are a key class of materials in this field due to their excellent charge transport properties. nih.govuc.pt

The π-conjugated system of the thiophene ring is the cornerstone of charge transport in these materials. The overlapping p-orbitals along the polymer backbone create delocalized electronic states that form pathways for charge carriers to move. nih.gov The planarity and rigidity of the conjugated system are crucial; any twisting or defects in the polymer chain can disrupt π-conjugation, creating barriers to charge transport and reducing conductivity. nih.gov

Fused ring systems, such as thieno[3,2-b]thiophene (TT), enhance planarity and conjugation compared to single thiophene rings or even 2,2'-bithiophene. google.com This increased planarity leads to stronger interchain π-π stacking interactions and a higher degree of crystallinity, which are hallmarks of effective charge transport materials with high carrier mobilities. google.com Extending the effective π-conjugation by inserting appropriate donor units into a D-A polymer has been shown to improve photovoltaic performance. rsc.org

Terminal substituents on thiophene-based oligomers and polymers play a critical role in modulating charge transport properties. These groups can influence molecular packing, intermolecular interactions, and the energy levels at the semiconductor-electrode interface, all of which impact charge carrier mobility. acs.org

The introduction of trimethylsilyl (B98337) (TMS) terminal groups has been shown to be particularly effective. In thiophene-phenylene co-oligomers, TMS substituents facilitate balanced bipolar charge transport, which is crucial for applications in organic light-emitting transistors (OLETs). acs.orgmdpi.com The bulky nature of TMS groups can induce a significant inclination of the molecules within the crystal lattice. mdpi.comresearchgate.net This molecular tilt can be beneficial, as it has been shown to increase hole mobility and is favorable for light outcoupling in devices. acs.orgmdpi.com

Studies on various terminally substituted p-phenylene-bis(thiophene) (R–PTTP–R) molecules have demonstrated a clear correlation between the substituent and charge transport characteristics. While all measured devices exhibited hole mobility, those with TMS and tert-butyl (tBu) terminal groups were calculated to have the most balanced electron and hole mobilities, making them promising for ambipolar devices. acs.org

The following table presents experimental and calculated charge mobility data for various organic semiconductors, highlighting the influence of structure and substituents.

| Material | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Key Structural Feature |

| R-PTTP-Rs | 10⁻³ - 10⁻² | - | General range for single-crystal OFETs. acs.org |

| TMS-P4TP-TMS (Calculated) | 0.035 | 0.19 | Bulky TMS groups lead to inclined molecular packing. mdpi.com |

| PIDTOTT | - | up to 0.14 | IDTO-containing polymer, n-type semiconductor. researchgate.net |

| P1-based PSC | Higher than P2 | - | 2,2-bithiophene unit enhances mobility over thieno[3,2-b]thiophene. rsc.org |

Mobility values are highly dependent on device architecture and measurement conditions.

Photoluminescence and Luminescence Efficiency Studies

Photoluminescence (PL) is the emission of light from a material after the absorption of photons. In the context of organic semiconductors derived from 2,5-bis(trimethylsilyl)thiophene, PL studies are vital for developing materials for applications such as organic light-emitting diodes (OLEDs). The efficiency and color of the emitted light are strongly tied to the molecular structure and solid-state packing of the material. researchgate.net

Achieving efficient blue fluorescence is a significant goal in materials science, and derivatives of this compound have shown great promise. Specifically, this compound-S,S-dioxide is a notable member of a family of materials that exhibit high-efficiency blue fluorescence emission in the solid state. researchgate.netresearchgate.net The structural properties of these materials, determined through techniques like X-ray diffraction, are crucial for understanding their luminescent behavior. researchgate.net Potential energy calculations suggest that differences in crystal packing, driven by competing intermolecular interactions, can rationalize the varying fluorescence efficiencies within this family of materials. researchgate.netresearchgate.net

The introduction of perfluoroaryl substituents to thiophenes can also yield electron-deficient materials that are blue light emitters, with emission wavelengths (λmax) in the range of 396 to 506 nm. acs.org Furthermore, oligo(thienylfuran)s have been found to emit strong blue and green light, with quantum yields increasing with the length of the oligomer chain. acs.org

Altering the oxidation state of the sulfur atom in the thiophene ring is a powerful strategy for tuning the optoelectronic properties of the resulting materials. core.ac.ukresearchgate.net Oxidizing the electron-rich thiophene to an electron-poor thiophene-S,S-dioxide has a profound impact on the electronic structure. core.ac.ukresearchgate.net

This chemical modification markedly lowers both the HOMO and LUMO energy levels. core.ac.uk For example, converting an alkyl-substituted trisbenzothieno-hexabenzocoronene (TTC) to its thiophene-S,S-dioxide analogue (TTOC) resulted in a significant decrease in the HOMO level from -5.06 eV to -5.58 eV and the LUMO level from -1.80 eV to -2.34 eV. core.ac.uk This functionalization can change a semiconducting oligothiophene from a p-type (hole-transporting) to an n-type (electron-transporting) material. researchgate.net

Furthermore, oxidation can improve the fluorescence quantum yield in the aggregate state. researchgate.net A 2,5-bis(tributylstannyl)thiophene (B173521) 1,1-dioxide, prepared from this compound 1,1-dioxide, served as a versatile intermediate. researchgate.net Stille cross-coupling reactions with this intermediate allowed for the synthesis of thiophene 1,1-dioxides with various electron-donating or electron-withdrawing substituents, demonstrating a robust method for fine-tuning electronic properties. researchgate.net

Structure-Property Relationships in Single Crystals and Thin Films

The performance of electronic and optoelectronic devices based on organic semiconductors is intrinsically linked to the molecular arrangement within the active material. For derivatives of this compound, the transition from individual molecules to solid-state forms—namely single crystals and thin films—brings forth complex structure-property relationships that govern charge transport and optical characteristics. The trimethylsilyl (TMS) groups, while primarily introduced to enhance solubility and processability, play a crucial role in dictating the solid-state packing and, consequently, the electronic behavior of these materials.

In the crystalline state, oligothiophenes end-capped with TMS groups exhibit a layered, sandwich-type organization where the aromatic cores are arranged in a layer-by-layer fashion. uky.edu This ordering is a direct consequence of the steric bulk of the TMS substituents, which are isolated between the planes that are critical for charge transport. uky.edu The molecular packing in single crystals of TMS-substituted oligomers is often characterized by a herringbone arrangement, a common motif for many organic semiconductors. However, the precise intermolecular distances and the degree of π-orbital overlap, which are critical for efficient charge transport, are subtly influenced by the nature and size of these end groups.

For instance, studies on a series of α-substituted quaterthiophene derivatives have shown that the introduction of TMS groups can alter the tilt and offset of the oligothiophene cores within the charge transport plane. uky.edu This modification of the crystal structure directly impacts the intermolecular electronic interactions. Quantum chemical calculations and experimental measurements have revealed a trend in charge transport efficiency, with the unsubstituted quaterthiophene (4T) exhibiting superior performance compared to its mono- (4T-TMS) and di-substituted (4T-2TMS) counterparts. uky.edu This is attributed to the less favorable molecular packing for charge transport induced by the bulky TMS groups.

The charge carrier mobility, a key parameter for transistor applications, is highly anisotropic in single crystals of oligothiophenes. Transport within the molecular layers (in-plane) is significantly more efficient than transport perpendicular to the layers. aps.org In highly ordered single crystals, charge transport within the layers can exhibit band-like characteristics, with mobilities that can be quite high, especially at low temperatures. aps.org Conversely, transport between the layers is typically described by an incoherent hopping mechanism, which is thermally activated. aps.org The conjugation length of the oligothiophene core also plays a vital role; longer oligomers like α-sexithiophene and α-octithiophene generally exhibit higher room-temperature mobilities than shorter ones like α-quaterthiophene, due to a decrease in the strength of electron-phonon interactions. aps.org

Thin films, which are more relevant for large-area electronic applications, often present a different structural landscape compared to single crystals. The interface with the substrate and the deposition conditions can lead to polymorphism and different molecular orientations. dtic.mil For vacuum-evaporated thin films of α,ω-bis(dimethyl-tert-butylsilyl) oligothiophenes, the charge mobility was found to increase with the substrate deposition temperature. acs.org This highlights the importance of processing conditions in optimizing the morphology and electrical performance of thin-film devices. It is crucial to recognize that the structure within the first few monolayers at the dielectric interface is what predominantly governs the performance of organic field-effect transistors (OFETs). dtic.mil

The introduction of TMS groups has also been explored in thiophene-phenylene co-oligomers (TPCOs). In 5,5′-bis[4-(trimethylsilyl)phenyl]-2,2′-bithiophene (TMS-PTTP-TMS), the bulky terminal groups induce a significant inclination of the molecules relative to the basal plane of the platy crystals. researchgate.net While this inclination can be beneficial for light outcoupling in organic light-emitting transistors (OLETs), it can also affect charge transport. researchgate.netacs.org A systematic study of various terminal substituents on a 5,5′-diphenyl-2,2′-bithiophene (PTTP) core revealed that increasing the van der Waals volume of the substituent leads to a greater molecular inclination, which in turn systematically changes both hole and electron mobilities. acs.org

The following tables summarize some of the key electronic properties reported for single crystals and thin films of materials derived from or related to this compound.

| Compound/Material | Form | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Reference |

| α,ω-bis(dimethyl-tert-butylsilyl)pentathiophene | Vacuum-evaporated thin film | - | - | > 10³ | acs.org |

| Dimethylated sexithiophene | Thin film | 2 x 10⁻² | - | - | acs.org |

| Unsubstituted polythiophene (PT) | oCVD thin film (150 mTorr) | 4 x 10⁻³ | - | - | rsc.org |

| TMS-PTTP-TMS | Single crystal | - | - | - | researchgate.net |

| R-PTTP-R derivatives | Single crystal | 10⁻³ - 10⁻² | Present (for some derivatives) | - | acs.org |

Table 1: Charge Transport Properties of Thiophene-Based Materials

| Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (Eg(opt)) [eV] | Reference |

| PBDT-TFMTh | Lowered | Lowered | - | bohrium.com |

| BuSiDT | -5.34 | - | - | acs.org |

| BuGeDT | -5.29 | - | - | acs.org |

| MeSiDT | -5.25 | - | - | acs.org |

| MeGeDT | -5.22 | - | - | acs.org |

| BMR | - | - | 1.92 | beilstein-journals.org |

| BPR | - | - | 1.74 | beilstein-journals.org |

Table 2: Electronic Energy Levels of Thiophene-Based Polymers

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-Bis(trimethylsilyl)thiophene. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the identity and purity of the compound.

In ¹H NMR spectroscopy, the protons on the trimethylsilyl (B98337) (TMS) groups typically appear as a sharp singlet, reflecting their chemical equivalence. The protons on the thiophene (B33073) ring also give rise to a distinct signal. For instance, in a study using d6-DMSO as the solvent, the two protons on the thiophene ring of a related compound appeared as a singlet at 7.34 ppm, while the eighteen protons of the two trimethylsilyl groups produced a singlet at 0.32 ppm. rsc.org Another example in CDCl₃ shows the trimethylsilyl protons at 0.43 ppm and the thiophene ring protons of a substituted derivative. clockss.org

¹³C NMR spectroscopy further corroborates the structure. The carbon atoms of the trimethylsilyl groups exhibit a signal at a characteristic chemical shift. The carbon atoms of the thiophene ring, both those bonded to the silicon atoms and those that are not, also have distinct resonances. For example, in d6-DMSO, the thiophene carbons of a related compound were observed at 143.25 and 136.39 ppm, while the trimethylsilyl carbons appeared at -7.34 ppm. rsc.org In CDCl₃, the α-carbons of the thiophene ring in a di-tert-butyl substituted derivative were found at 139.2 ppm and the β-carbons at 160.4 ppm, with the trimethylsilyl carbons at 4.1 ppm. clockss.org

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | Thiophene-H | 7.34 (s, 2H) | d6-DMSO | rsc.org |

| ¹H | Si(CH₃)₃ | 0.32 (s, 18H) | d6-DMSO | rsc.org |

| ¹H | Si(CH₃)₃ | 0.43 (s, 18H) | CDCl₃ | clockss.org |

| ¹³C | Thiophene-C (substituted) | 143.25 | d6-DMSO | rsc.org |

| ¹³C | Thiophene-C (unsubstituted) | 136.39 | d6-DMSO | rsc.org |

| ¹³C | Si(CH₃)₃ | -7.34 | d6-DMSO | rsc.org |

| ¹³C | Thiophene-Cα | 139.2 | CDCl₃ | clockss.org |

| ¹³C | Thiophene-Cβ | 160.4 | CDCl₃ | clockss.org |

| ¹³C | Si(CH₃)₃ | 4.1 | CDCl₃ | clockss.org |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, GC-MS)

Mass spectrometry is an essential tool for confirming the molecular weight and fragmentation pattern of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis is frequently employed for this compound. nih.gov The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern often includes a prominent peak corresponding to the loss of a methyl group (M⁺-15), resulting in a base peak at m/z 213. nih.gov Another significant fragment is observed at m/z 73, which corresponds to the trimethylsilyl cation [(CH₃)₃Si]⁺. nih.gov In some cases, GC-MS analysis has been used to determine the composition of reaction mixtures containing silylated thiophenes. scirp.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique, particularly for analyzing derivatives and polymers of this compound. rsc.orgnih.gov It is useful for determining the molecular weight of larger molecules and polymers with low polydispersity.

| Technique | m/z Value | Assignment | Reference |

|---|---|---|---|

| GC-MS (EI) | 228 | [M]⁺ | nih.gov |

| GC-MS (EI) | 213 | [M-CH₃]⁺ (Base Peak) | nih.gov |

| GC-MS (EI) | 73 | [(CH₃)₃Si]⁺ | nih.gov |

Spectroscopic Analysis of Conjugation and Electronic Transitions

The electronic properties of this compound and its derivatives are investigated through UV-Vis, fluorescence, FT-IR, and Raman spectroscopy, which provide insights into the π-conjugated system and vibrational modes of the molecule.

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. For thiophene-based materials, these spectra are dominated by π-π* transitions. researchgate.net While this compound itself is not extensively studied for its optical properties, its derivatives, particularly the S,S-dioxide, exhibit interesting photoluminescence. researchgate.net this compound-S,S-dioxide is known for its high-efficiency blue fluorescence in the solid state. researchgate.net The electronic properties of related thiophene derivatives can be tuned by introducing different substituents, which affects the energy of the π-π* transitions. thieme-connect.com For instance, the introduction of electron-withdrawing groups can facilitate the reduction of thiophene 1,1-dioxides. researchgate.net

Fluorescence spectroscopy complements UV-Vis absorption by providing information about the emissive properties of the molecule upon excitation. The high fluorescence efficiency of this compound-S,S-dioxide highlights its potential for applications in light-emitting materials. researchgate.net

FT-IR and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. The FT-IR spectrum of related porous organic frameworks shows characteristic peaks for the thiophene ring. rsc.org A broad peak around 1250 cm⁻¹ is often indicative of the thiophene ring. researchgate.net The spectra of silylated thiophene derivatives also show characteristic bands for the trimethylsilyl groups.

Raman spectroscopy provides complementary information about the vibrational modes, particularly those that are less intense in the FT-IR spectrum. For conjugated systems, Raman spectroscopy can be particularly sensitive to the vibrations of the π-framework.

X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Solid-State Structure

The solid-state structure and molecular packing of this compound and its derivatives are determined using X-ray diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).

Single-crystal XRD provides detailed information about bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound-S,S-dioxide has been determined from powder X-ray diffraction data, revealing important details about its solid-state packing. researchgate.net For related compounds like 2,5-bis(trimethylsilylethynyl)thieno[3,2-b]thiophene, single-crystal XRD shows a planar oligothienyl group. researchgate.netiucr.org However, steric hindrance from bulky substituents can lead to non-planar thiophene rings, as observed in 3,4-di-tert-butyl-2,5-bis(triisopropylsilyl)thiophene. clockss.org

GIWAXS is a valuable technique for characterizing the crystallinity and molecular orientation in thin films of thiophene-based materials, which is crucial for applications in organic electronics.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.173 (3) |

| b (Å) | 5.7317 (12) |

| c (Å) | 10.9836 (18) |

| β (°) | 108.220 (9) |

| Volume (ų) | 907.3 (3) |

| Z | 2 |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical properties of this compound and its derivatives, providing information about their oxidation and reduction potentials. These properties are critical for their application in organic electronic devices.

The electrochemical behavior of thiophene-based compounds is highly dependent on the substituents attached to the thiophene ring. For example, the introduction of electron-withdrawing groups on thiophene 1,1-dioxides can significantly shift their reduction potentials. researchgate.net In a study of cobalt carbonyl complexes of 2,5-bis(trimethylsilylethynyl)thiophene, cyclic and square-wave voltammetry were used to evaluate the electronic interaction between the redox centers. researchgate.net The electrochemical properties of oligothiophenes and their metal complexes have been extensively studied to understand charge transport and redox switching behaviors. nih.govbeilstein-journals.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Orbital Patterns

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com For 2,5-Bis(trimethylsilyl)thiophene and its derivatives, DFT calculations are instrumental in determining key electronic properties. Theoretical calculations have been performed on related thiophene (B33073) compounds to elucidate their geometries and electronic properties. pastic.gov.pk

A fundamental aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that influences the optical and electronic properties of the material. For instance, in a study of 2,5-bis[4-N,N-diethylaminostyryl]thiophene, a related compound, the energy band gaps were calculated at the B3LYP/6-31G(d) level of theory. pastic.gov.pk The HOMO and LUMO energy levels for a series of thiophene-based oligomers have been systematically investigated, revealing that as the length of the conjugated system increases, the HOMO level generally increases while the LUMO level decreases, leading to a smaller energy gap. mdpi.com

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Thiophene | B3LYP/6-31G(d) | -6.70 | -1.20 | 5.50 |

| Bithiophene | B3LYP/6-31G(d) | -6.15 | -1.85 | 4.30 |

| Terthiophene | B3LYP/6-31G(d) | -5.85 | -2.15 | 3.70 |

Prediction of Electronic Band Structures

While DFT calculations on individual molecules provide information about their discrete energy levels, for materials in the solid state, these levels broaden into electronic bands. The prediction of electronic band structures is crucial for understanding the conductivity of a material. Theoretical studies on substituted thiophene crystals have shown that the intermolecular interactions in the solid state play a significant role in determining the band structure. aps.org

For crystalline forms of thiophene derivatives, the arrangement of molecules, or polymorphism, can lead to different electronic properties. Total energy calculations based on a density-functional tight-binding scheme have been performed on various thiophene polymorphs. aps.org These studies have revealed that triclinic crystal structures can exhibit quasi-one-dimensional interactions, leading to dispersion in the electronic band structure, which is indicative of significant intermolecular electronic coupling and potentially higher charge mobility. aps.org In contrast, monoclinic modifications may show a less dispersive band structure. aps.org The primary interaction mechanism is often a d-π wave function overlap between the sulfur atoms of one molecule and the carbon π-system of a neighboring molecule. aps.org This strong intermolecular interaction can influence the optical properties of the polymorphs. aps.org

Modeling of Molecular Conformations and Intermolecular Interactions

The conformation of the this compound molecule and the nature of its intermolecular interactions in the solid state are critical determinants of its material properties. Theoretical modeling can predict the most stable molecular geometries and how molecules pack in a crystal lattice. Potential energy calculations on the related compound this compound-S,S-dioxide have suggested that structural differences within this family of materials can be rationalized by competing intermolecular interactions that favor different crystal structures. researchgate.net

Simulations of Charge Transport Pathways and Carrier Mobilities

The simulation of charge transport is essential for predicting the performance of this compound in electronic devices. Charge transport in organic semiconductors is typically described as a "hopping" process, where charge carriers (electrons or holes) move between adjacent molecules. The rate of this hopping can be estimated using Marcus theory, which depends on two key parameters: the electronic coupling (or transfer integral) between adjacent molecules and the reorganization energy. rsc.org

Theoretical studies on thiophene-based oligomers have utilized electronic structure calculations to determine these parameters. rsc.org The transfer integral is a measure of the electronic interaction between two molecules and is highly sensitive to their relative orientation and distance. The reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses a charge carrier. A lower reorganization energy and a higher transfer integral generally lead to higher charge carrier mobility.

Simulations can map out the most likely charge transport pathways within the material. For instance, in poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophenes), a high-mobility polymer, first-principles calculations have shown that the tilting of the conjugated backbone has a significant effect on the electronic structure and the hole bandwidth in the π-π stacking direction. nist.gov By functionalizing thiophenes with different groups, the molecular planarity and electronic structure can be altered, which in turn influences the reorganization energy, molecular packing, and charge transfer integral, ultimately affecting the charge carrier mobility. rsc.org

| Thiophene Derivative | Computational Method | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|---|

| DCC3T-H | DFT/Marcus Theory | 0.12 | 0.08 |

| DCC3T-CH3 | DFT/Marcus Theory | 0.15 | 0.10 |

| DCC3T-OCH3 | DFT/Marcus Theory | 0.09 | 0.25 |

Theoretical Basis for Optoelectronic Property Tuning

Theoretical modeling provides a clear framework for understanding how the optoelectronic properties of this compound can be tuned through chemical modification. The optoelectronic properties are fundamentally linked to the electronic transitions between the ground state and excited states of the molecule, which are governed by the HOMO-LUMO energy gap.

By strategically adding electron-donating or electron-withdrawing groups to the thiophene core or by extending the π-conjugated system, the HOMO and LUMO energy levels can be precisely controlled. For example, incorporating electron-donating groups will generally raise the HOMO level, while electron-withdrawing groups will lower the LUMO level, both of which can lead to a reduction in the energy gap. This, in turn, results in a red-shift of the material's absorption and emission spectra.

DFT and time-dependent DFT (TD-DFT) are the primary computational tools used to predict these effects. nih.gov Theoretical studies on various thiophene derivatives have demonstrated a strong correlation between the calculated HOMO-LUMO gap and the experimentally observed optical properties. researchgate.net This predictive power allows for the in-silico design of new materials with tailored absorption and emission characteristics for specific applications, such as organic photovoltaics or light-emitting diodes. The principle of tuning optoelectronic properties through molecular engineering has been successfully applied to a wide range of thieno[3,2-b]thiophenes-based polymers. bangor.ac.uk

Applications in Organic Electronic Device Architectures

Applications in Organic Photovoltaics (OPVs) and Solar Cells

2,5-Bis(trimethylsilyl)thiophene is a key precursor in the synthesis of donor-acceptor (D-A) conjugated polymers that are at the heart of organic solar cell technology. The trimethylsilyl (B98337) groups act as reactive sites, facilitating polymerization reactions such as Stille coupling, which allows for the creation of well-defined polymer backbones with alternating electron-donating and electron-accepting units. ontosight.ai This molecular design is critical for efficient charge separation and transport, the fundamental processes governing photovoltaic performance.

The incorporation of the thiophene (B33073) unit, a known electron-rich moiety, into the polymer backbone contributes to efficient light harvesting and charge transport. researchgate.net Researchers have successfully synthesized a variety of polymers for OPVs by utilizing derivatives of this compound. For instance, the copolymerization of a benzodithiophene (BDT) donor unit with a trifluoromethyl (TFM)-substituted thiophene acceptor unit, derived from silylated thiophenes, has led to the development of wide-bandgap polymers. bohrium.com These materials exhibit lower-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for achieving high open-circuit voltages (Voc) in solar cells. bohrium.com

A notable example is the polymer PBDT-TFMTh, which, when blended with a non-fullerene acceptor, yielded a power conversion efficiency (PCE) of 2.25%. bohrium.com Furthermore, engineering the core units of small molecule acceptors blended with polymers like poly(3-hexylthiophene) (P3HT) has demonstrated significant performance enhancements. By using a fused-ring dithienothiophene-pyrrolobenzothiadiazole (TPBT) core in an acceptor molecule (Y6-IO2F), a champion PCE of 10.5% was achieved in a P3HT-based solar cell, showcasing the potential of materials derived from silylated thiophenes. nih.gov

Table 1: Performance of OPV Devices Utilizing Polymers Derived from this compound Precursors

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

|---|---|---|---|---|---|---|

| PBDT-TFMTh | IDT(TCV)2 | 2.25 | - | - | - | bohrium.com |

| P3HT | Y6-IO2F | 10.5 | - | 15.9 | - | nih.gov |

Applications in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, this compound and its derivatives are instrumental in the synthesis of novel emitter materials that exhibit high photoluminescence quantum yields and tailored emission colors. The versatility of the silylated thiophene unit allows for its incorporation into various molecular architectures, including linear and branched oligothiophenes, as well as more complex structures for thermally activated delayed fluorescence (TADF) emitters. researchgate.netwu.ac.th

The oxidation of the sulfur atom in the thiophene ring to a thiophene-S,S-dioxide dramatically alters the electronic properties of the resulting molecule, transforming it into an electron-acceptor material. wu.ac.th This strategy has been employed to create materials with high blue fluorescence efficiency in the solid state. wu.ac.th For example, this compound-S,S-dioxide has been investigated as a high-efficiency blue-emitting material. wu.ac.th

Furthermore, the introduction of a thiophene core into multi-resonance TADF emitters has led to significant advancements. A five-membered ring π-core-based MR-TADF emitter named Th-BN, developed by introducing thiophene, exhibited a narrowband green emission with a high luminous efficiency of 97%. rsc.org The corresponding OLED device achieved an impressive external quantum efficiency (EQE) of 34.6% and showed reduced efficiency roll-off at high luminance. rsc.org The synthesis of such advanced emitters often relies on the functionalization of thiophene precursors, where silylated versions offer a convenient starting point. rsc.org

Table 2: Performance of OLEDs with Emitters Derived from Thiophene-Based Precursors

| Emitter | Emission Color | Max. EQE (%) | Luminance (cd/m²) | Reference |

|---|---|---|---|---|

| Th-BN | Green | 34.6 | >1000 | rsc.org |

| TPO-AP | Deep Blue | 4.26 | - | nih.gov |

| AP-TPO | Deep Blue | 3.73 | - | nih.gov |

Applications in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor used as the active layer. This compound serves as a valuable monomer for the synthesis of high-mobility conjugated polymers for OFETs. ontosight.ai The trimethylsilyl groups facilitate the synthesis of polymers with well-defined structures and high molecular weights, which are crucial for achieving good thin-film morphology and efficient charge transport. nist.gov

Thienothiophene-based copolymers, often synthesized from silylated precursors, have demonstrated some of the highest charge carrier mobilities in solution-processed transistors. nist.gov For example, a copolymer of 3,6-bis(5-bromothiophen-2-yl)-N,N'-bis(2-octyl-1-dodecyl)-1,4-dioxopyrrolo[3,4-c]pyrrole and 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene, a related derivative, exhibited a remarkable hole mobility of approximately 0.9 cm²/Vs. ulb.ac.be The introduction of fused thiophene rings, such as in thieno[3,2-b]thiophene (B52689), enhances polymer coplanarity and promotes a more delocalized HOMO distribution, which is beneficial for intermolecular charge hopping. ulb.ac.be

Research has also shown that the performance of OFETs can be significantly influenced by the interface between the organic semiconductor and the dielectric layer. The use of different self-assembled monolayers (SAMs) on the dielectric surface can alter the crystallinity of the polymer at the interface, thereby affecting the field-effect mobility and turn-on voltage. ox.ac.ukprinceton.edu Polymers like poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have been extensively studied in this context, achieving high hole mobilities. nih.gov

Table 3: Charge Carrier Mobility in OFETs Based on Polymers Derived from Thiophene Precursors

| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|

| PNDIBS (end-capped) | 0.24 (electron) | 10⁴ - 10⁶ | sci-hub.se |

| Co-benzobisthiadiazole-quaterthiophene | 2.5 (hole) | - | nih.gov |

| DPP-Thieno[3,2-b]thiophene copolymer | ~0.9 (hole) | - | ulb.ac.be |

Sensor Development Utilizing Thiophene-Based Materials

The unique electronic and optical properties of thiophene-based materials, often synthesized from precursors like this compound, make them excellent candidates for the development of chemical sensors. chemimpex.comossila.commdpi.com The principle behind these sensors often relies on the change in the material's conductivity or fluorescence upon interaction with a specific analyte.

Thiophene-based polymers can be used as the active channel material in OFET-based sensors. For instance, a thin-film transistor utilizing poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) as the organic channel has been developed for the selective detection of ammonia (B1221849) (NH₃) gas at room temperature. researcher.life This sensor exhibited a high response to ammonia, with a detection limit as low as 2 ppm, and demonstrated good selectivity even in the presence of other gases. researcher.life The sensing mechanism involves the electrostatic and chemical interaction between the analyte gas and the semiconductor polymer, leading to measurable changes in the transistor's parameters, such as mobility and threshold voltage. researcher.life

Furthermore, thiophene-based materials can serve as fluorescent detectors. For example, certain thiophene-S,S-dioxide derivatives have been shown to exhibit optical responses to harmful chemical stimuli like sulfide (B99878) ions. researchgate.net The synthesis of such responsive materials often involves the functionalization of a thiophene core, a process that can be facilitated by the use of silylated thiophene precursors.

Strategies for Device Performance Optimization

The versatility of this compound and its derivatives allows for various strategies to optimize the performance of organic electronic devices. nist.govchemimpex.com These strategies primarily focus on tuning the molecular structure of the organic semiconductor to achieve desired electronic properties, morphology, and stability.

One effective strategy is the introduction of fluorine atoms onto the thiophene backbone. This modification can lower the LUMO energy level of the polymer, which is beneficial for enhancing electron mobility in OFETs and for improving the open-circuit voltage in OPVs. Another approach involves the catenation of alkylthiophenes to extend the π-conjugated system of the polymer, which can influence the device performance and stability in OPV applications.

Future Research Directions and Emerging Applications

Development of Novel Thiophene-Containing Architectures

2,5-Bis(trimethylsilyl)thiophene serves as a key starting material for the synthesis of a variety of novel and complex thiophene-containing architectures. The trimethylsilyl (B98337) groups can be selectively cleaved and replaced, allowing for the introduction of different functional groups and the construction of larger, more intricate molecular frameworks.

One area of active research is the synthesis of S-shaped double helicenes. These complex, chiral molecules are of interest for their unique photophysical and chiroptical properties. For instance, 2,5-di(trimethylsilanyl)dithieno[2,3-b:3′,2′-d]thiophene has been used as a precursor to create such helical structures through a multi-step synthesis involving monobromination, formylation, a Wittig reaction, and a final regioselective double oxidative photocyclization. beilstein-journals.orgbeilstein-archives.org The resulting helicenes exhibit regular arrangements in their crystal packing, suggesting potential applications in supramolecular self-assembly. beilstein-journals.org

Furthermore, this compound is instrumental in the synthesis of thiophene-fused siloles. These silicon-containing heterocyclic compounds are promising materials for organic light-emitting diodes (OLEDs) and photovoltaic devices due to their excellent electronic and photophysical properties. Rhodium-catalyzed intramolecular trans-bis-silylation of 3-ethynyl-2-pentamethyldisilanylthiophene derivatives, which can be derived from silylated thiophenes, leads to the formation of these thiophene-fused siloles. mdpi.com

The versatility of this compound also extends to the synthesis of various substituted thiophenes with potential biological applications. For example, it has been a precursor in the development of 2,5-bis(4-amidinophenyl)thiophene derivatives, which have shown inhibitory activity against the botulinum neurotoxin serotype A metalloprotease. nih.gov

Exploration of Advanced Polymerization Techniques

The development of high-performance conjugated polymers is crucial for the advancement of organic electronics. This compound and its derivatives are valuable monomers in various advanced polymerization techniques aimed at producing well-defined thiophene-containing polymers with desirable properties.

Suzuki-Miyaura polycondensation is a powerful method for synthesizing high molecular weight thiophene-containing conjugated polymers. While challenges such as deboronation of thiophene (B33073) boronic acid pinacol (B44631) esters at high temperatures exist, the use of bulky phosphine (B1218219) ligands with a palladium catalyst has enabled the successful polymerization of 2,5-thiophenebis(boronic acid) derivatives with various aromatic dibromides. researchgate.net This technique allows for the creation of regioregular and alternating conjugated polymers with tailored electronic properties. researchgate.net

Cationic ring-opening polymerization (CROP) is another advanced technique being explored for the synthesis of novel thiophene-bearing polymers. Thiophene-functionalized 2-oxazolines and 2-oxazines can be polymerized using CROP to yield polymers with narrow to moderate dispersity. nih.gov This method allows for the creation of random copolymers by introducing other monomers, providing a way to fine-tune the polymer's properties for applications in melt extrusion printing or electrospinning of conductive polymer precursors. nih.gov

These advanced polymerization methods, utilizing monomers derived from this compound, are paving the way for the creation of a new generation of processable and functional electroactive polymers for a wide range of applications, including biomaterials and neural interfacing. nih.gov

Harnessing Specific Electronic Properties for Next-Generation Devices

The tunable electronic properties of materials derived from this compound make them highly promising for applications in next-generation electronic devices. By modifying the molecular structure, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

The unique structure of polymers and small molecules derived from this compound can enhance charge transport properties, leading to more efficient devices. chemimpex.com For example, polymers based on thieno[3,2-b]thiophene (B52689), a fused-ring system that can be synthesized from silylated thiophenes, have shown high field-effect mobility in OFETs. ox.ac.uk The crystallinity and orientation of the polymer chains at the dielectric interface, which can be influenced by surface treatments, play a significant role in device performance. ox.ac.uk

In the realm of OPVs, the ability to tune the bandgap and energy levels of donor and acceptor materials is paramount. Thiophene-based materials derived from this compound are being explored as both donor and acceptor components in bulk heterojunction solar cells. stanford.edu The introduction of different functional groups allows for the optimization of light absorption and charge separation at the donor-acceptor interface.

Furthermore, the self-assembly of thiophene-based π-conjugated molecules into well-defined nanostructures opens up possibilities for creating novel electronic materials. The intermolecular interactions within these assemblies can significantly alter the electronic properties of the individual molecules, leading to emergent functionalities that can be harnessed for next-generation devices. mdpi.comresearchgate.net

Integration into Hybrid Organic-Inorganic Materials

The integration of thiophene-based organic materials with inorganic components to create hybrid materials is a rapidly growing area of research with the potential to yield materials with synergistic properties for advanced applications, particularly in solar energy conversion.

Hybrid organic-inorganic perovskite solar cells have shown remarkable efficiencies, and incorporating thiophene-based polymers can further enhance their performance and stability. Recently, a biomass-derived furan-based polymer has been shown to be a successful alternative to petroleum-based thiophene polymers in hybrid perovskite solar cells, achieving high efficiency and improved stability. pv-magazine.com This highlights the potential for designing and integrating novel thiophene-based polymers, synthesized from precursors like this compound, into these next-generation solar cells.

Hybrid solar cells that combine conjugated polymers with inorganic nanostructures, such as ZnO or silicon nanocones, are also being actively investigated. semi.ac.cncolorado.edu In these devices, the organic material acts as the light absorber and hole transporter, while the inorganic component facilitates electron transport. The interface between the organic and inorganic materials is critical for efficient charge separation and transport. Thiophene-based polymers offer tunable properties that can be optimized to improve the performance of these hybrid devices.

The development of new synthetic methods for creating well-defined hybrid architectures is key to advancing this field. The versatility of this compound as a building block allows for the creation of tailored organic components that can be effectively integrated with a variety of inorganic materials, opening up new avenues for the design of highly efficient and stable hybrid optoelectronic devices.

Interactive Data Table: Properties of Thiophene Derivatives

| Compound Name | Synthesis Method | Key Application | Reference |

| S-shaped double helicenes | Multi-step synthesis from 2,5-di(trimethylsilanyl)dithieno[2,3-b:3′,2′-d]thiophene | Chiroptical materials, Supramolecular self-assembly | beilstein-journals.orgbeilstein-archives.org |

| Thiophene-fused siloles | Rhodium-catalyzed intramolecular trans-bis-silylation | Organic light-emitting diodes (OLEDs), Photovoltaics | mdpi.com |

| 2,5-bis(4-amidinophenyl)thiophene derivatives | Multi-step synthesis from this compound | Enzyme inhibitors | nih.gov |

| Thiophene-containing conjugated polymers | Suzuki-Miyaura polycondensation | Organic electronics, OFETs | researchgate.net |

| Thiophene-bearing poly(2-oxazoline)s | Cationic ring-opening polymerization (CROP) | Biomaterials, Conductive polymer precursors | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-bis(trimethylsilyl)thiophene with high regioselectivity?

- Methodological Answer : The compound can be synthesized via Stille coupling reactions using 2,5-bis(trimethylstannyl)thiophene as a donor monomer. Microwave-assisted polymerization in anhydrous chlorobenzene under controlled temperature (e.g., 120°C for 1 hour) improves yield and purity. Post-synthesis, Soxhlet washing with chloroform removes unreacted monomers .

- Key Considerations :

- Use trimethylsilyl chloride as the silylating agent in the presence of a base (e.g., triethylamine) to ensure regioselective substitution at the 2,5-positions.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.